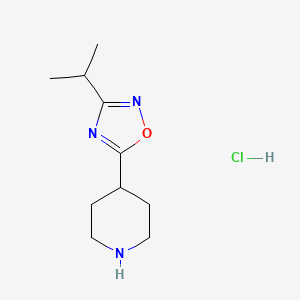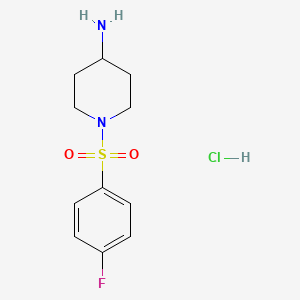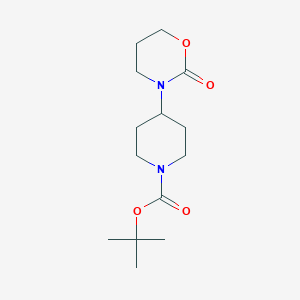
4-(2-Oxo-1,3-oxazinan-3-yl)pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O4 and a molecular weight of 284.36 g/mol . It is known for its unique structure, which includes a piperidine ring and an oxazinanone moiety. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties.
Applications De Recherche Scientifique
tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxazinanone intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: Starting with a piperidine derivative, the compound is reacted with tert-butyl chloroformate to introduce the tert-butyl ester group.
Oxazinanone Formation: The intermediate is then reacted with an oxazinanone precursor under controlled conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound has a similar tert-butyl ester group but differs in its ring structure, containing an azetidine ring instead of a piperidine ring.
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring and fluorine atoms, making it distinct in terms of reactivity and applications.
The uniqueness of tert-Butyl 4-(2-Oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate lies in its specific ring structure and functional groups, which confer unique chemical properties and reactivity .
Propriétés
IUPAC Name |
tert-butyl 4-(2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-12(17)15-8-5-11(6-9-15)16-7-4-10-19-13(16)18/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAZNJJAGAIOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)

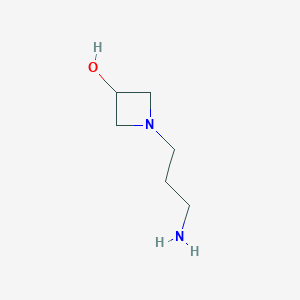




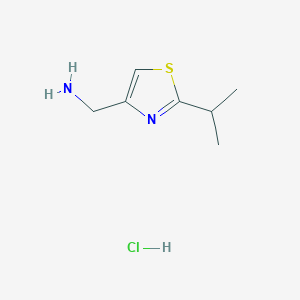

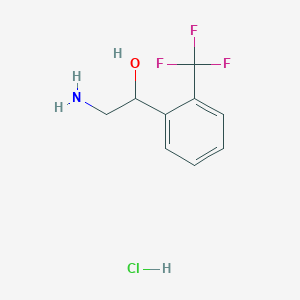
![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)
